2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone, also known as (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-one, is a fluorinated compound that has garnered attention in various fields of chemistry and biology. This compound is characterized by the presence of a trifluoromethyl group and a pyridine ring, which contribute to its unique properties and potential applications.
The compound is synthesized through various chemical methods involving 3-methylpyridine and trifluoromethylating agents. It is available from chemical suppliers and is used in both academic research and industrial applications.
2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone is classified as a fluorinated organic compound. Its molecular formula is C8H8F3NO, with a molecular weight of 191.15 g/mol. It falls under the category of trifluoromethylated compounds, which are known for their stability and reactivity in organic synthesis.
The synthesis of 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanone typically involves the reaction of 3-methylpyridine with a trifluoromethylating agent. One common method includes:
Industrial production may utilize continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and advanced purification techniques such as chromatography are employed to achieve high-purity products suitable for various applications.
The molecular structure of 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanone features a trifluoromethyl group attached to a carbon atom that is also bonded to a hydroxyl group and a methyl-substituted pyridine ring.
Property | Value |
---|---|
Molecular Formula | C8H8F3NO |
Molecular Weight | 191.15 g/mol |
IUPAC Name | (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanol |
InChI Key | NXMDTHFVXWOHBB-SSDOTTSWSA-N |
Canonical SMILES | CC1=C(N=CC=C1)C(C(F)(F)F)O |
The compound undergoes several types of chemical reactions:
These reactions are significant for synthesizing more complex molecules in medicinal chemistry and materials science.
The mechanism of action for 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence binding affinity and specificity due to its electron-withdrawing nature, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of target molecules involved in biochemical pathways .
The physical properties of 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanone include:
The chemical properties include:
In scientific research, 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanone serves multiple purposes:
This compound's diverse applications highlight its significance in both academic research and industrial settings.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2